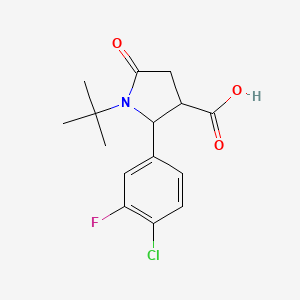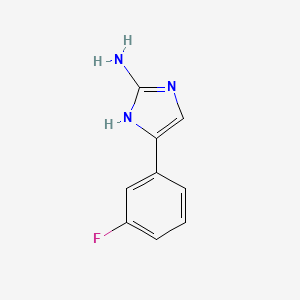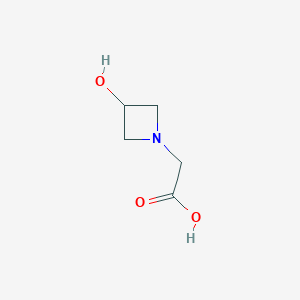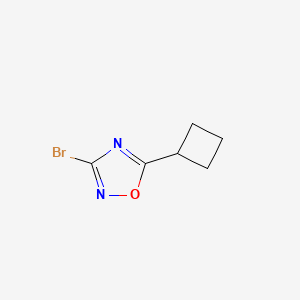
3-Bromo-5-ciclobutil-1,2,4-oxadiazol
Descripción general
Descripción
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes Antimicrobianos
El núcleo 1,2,4-oxadiazol, al que pertenece 3-Bromo-5-ciclobutil-1,2,4-oxadiazol, ha sido ampliamente estudiado por sus propiedades antimicrobianas . Estos compuestos han mostrado potencial como agentes antiinfecciosos con actividades contra una gama de bacterias, virus y otros patógenos. Los grupos bromo y ciclobutilo pueden mejorar aún más estas propiedades, lo que convierte a este compuesto en un candidato para el desarrollo de nuevos medicamentos antimicrobianos.
Agricultura: Protección de Plantas
En agricultura, los derivados de oxadiazol son conocidos por sus actividades herbicidas, insecticidas y fungicidas . This compound podría explorarse como un agente de protección de plantas, ofreciendo potencialmente una nueva herramienta para controlar las plagas y enfermedades que afectan los cultivos, contribuyendo así a la seguridad alimentaria.
Ciencia de Materiales: Dispositivos Optoelectrónicos
Los oxadiazoles son estructuras prometedoras para aplicaciones en ciencia de materiales, incluidos los OLED (diodos orgánicos emisores de luz) y otros dispositivos optoelectrónicos . La estructura única de This compound podría utilizarse en el diseño de materiales con propiedades electrónicas específicas, como el transporte de carga o la emisión de luz.
Bioquímica: Inhibición Enzimática
El anillo de oxadiazol es un motivo común en los inhibidores enzimáticos. This compound podría servir como un compuesto principal en el diseño de nuevos inhibidores que se dirijan a enzimas cruciales para la supervivencia de los patógenos o las células cancerosas .
Farmacología: Investigación Anticancerígena
Los 1,3,4-oxadiazoles han mostrado un amplio espectro de actividad biológica, incluidas propiedades antitumorales . Como un derivado estructuralmente único, This compound puede investigarse por sus efectos citotóxicos contra varias líneas celulares cancerosas, lo que podría conducir al desarrollo de nuevos medicamentos anticancerígenos.
Mecanismo De Acción
In terms of the mode of action, 1,2,4-oxadiazole derivatives can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates while being resistant toward metabolism by hydrolytic esterase and peptidase enzymes .
As for the environmental factors, the storage temperature can influence the stability of these compounds .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, it can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can have lasting effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is effective without causing significant toxicity .
Metabolic Pathways
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can affect its activity and function, as it can interact with different biomolecules in specific cellular environments.
Subcellular Localization
The subcellular localization of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The effects of this compound on subcellular localization are essential for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMGFYKJQTKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


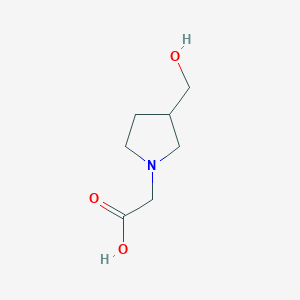
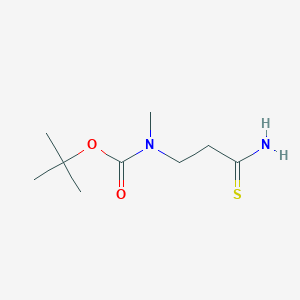
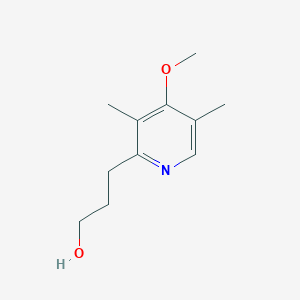
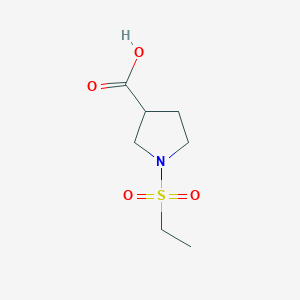
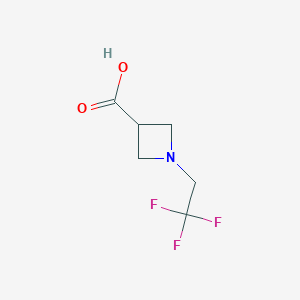
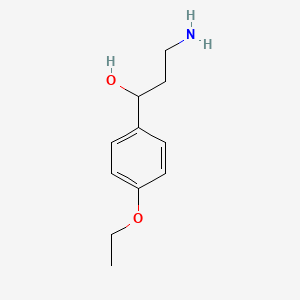


![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
